Biological Activity and Pharmacological Potential of 6-Amino-5-hydroxynicotinic Acid
Biological Activity and Pharmacological Potential of 6-Amino-5-hydroxynicotinic Acid
Executive Summary
6-Amino-5-hydroxynicotinic acid (CAS: 1219026-99-9) is a specialized pyridine derivative that serves as a high-value scaffold in medicinal chemistry. Structurally characterized by a pyridine core functionalized with an amino group, a hydroxyl group, and a carboxylic acid, it represents a "privileged structure" capable of diverse molecular interactions.
While often overshadowed by its metabolic relatives—such as 6-hydroxynicotinic acid (6-HNA) and 6-aminonicotinic acid (6-ANA)—this compound possesses unique electronic and steric properties. It acts as a bioisostere of 3-hydroxyanthranilic acid (3-HAA) , a critical neuroactive metabolite in the tryptophan-kynurenine pathway. This structural homology suggests significant, yet under-explored, pharmacological potential in neuroprotection, antimicrobial development, and kinase inhibition.
This guide provides a technical analysis of its chemical profile, inferred biological mechanisms, and actionable protocols for its synthesis and evaluation.
Chemical Profile & Structural Analysis[1][2][3][4]
Molecular Identity[4][5]
-
IUPAC Name: 6-Amino-5-hydroxypyridine-3-carboxylic acid (or 2-amino-3-hydroxypyridine-5-carboxylic acid)
-
CAS Number: 1219026-99-9[1]
-
Molecular Formula: C₆H₆N₂O₃[1]
-
Molecular Weight: 154.12 g/mol
-
Solubility: Amphoteric; soluble in dilute acids and bases; limited solubility in neutral water.
Scaffold Analysis & Bioisosterism
The pharmacological value of 6-amino-5-hydroxynicotinic acid lies in its precise arrangement of functional groups, which mimics key biological metabolites.
| Feature | Chemical Property | Pharmacological Implication |
| Pyridine Nitrogen | H-bond acceptor (pKa ~3-4) | Enhances water solubility compared to benzene analogs; interacts with active site residues (e.g., serine/threonine). |
| C6-Amino Group | H-bond donor | Critical for "hinge binding" in kinase inhibitors; mimics the aniline of 3-HAA. |
| C5-Hydroxyl Group | H-bond donor/acceptor | Potential for metal chelation (Mg²⁺, Zn²⁺) when adjacent to N or amino group; redox-active site. |
| C3-Carboxylic Acid | Ionizable (pKa ~4.8) | Provides electrostatic interactions (salt bridges) with arginine/lysine residues in target proteins. |
Key Insight: This molecule is a pyridine isostere of 3-hydroxyanthranilic acid (3-HAA) .
-
3-HAA: Benzene core, 1-COOH, 2-NH₂, 3-OH.
-
6-Amino-5-hydroxynicotinic acid: Pyridine core, 3-COOH, 6-NH₂, 5-OH.
-
Note: The relative orientation of the NH₂ and OH groups is preserved (ortho), while the acidic tail provides a similar electrostatic vector.
Biological Activity & Mechanism of Action
Antimicrobial Potential (Metabolic Interference)
Bacteria, particularly Pseudomonas and Bordetella species, possess dedicated pathways to degrade pyridine compounds (nicotine, nicotinic acid).
-
Mechanism: 6-Aminonicotinic acid is a known antimicrobial agent that acts as an antimetabolite. 6-Amino-5-hydroxynicotinic acid is a likely downstream metabolite or a "dead-end" inhibitor in these pathways.
-
Target: It may inhibit 6-hydroxynicotinic acid 3-monooxygenase (NicC) or related flavin-dependent hydroxylases by occupying the active site without undergoing the decarboxylative hydroxylation required for catabolism.
Neuropharmacology (Kynurenine Pathway Modulation)
The structural similarity to 3-HAA suggests this compound could modulate the kynurenine pathway, which is implicated in neurodegenerative diseases (Alzheimer's, Huntington's).
-
Target Enzyme: 3-Hydroxyanthranilate 3,4-dioxygenase (3-HAO) .
-
Hypothesis: 3-HAO converts neurotoxic 3-HAA into quinolinic acid (an excitotoxin). A stable pyridine analog like 6-amino-5-hydroxynicotinic acid could act as a competitive inhibitor of 3-HAO, reducing quinolinic acid production without generating toxic free radicals often associated with 3-HAA oxidation.
Kinase Inhibition (Fragment-Based Design)
The 2-aminopyridine motif is a classic "hinge-binder" in kinase drug discovery (e.g., in drugs like Dabrafenib or Crizotinib derivatives).
-
Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (backbone NH), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.
-
Role of 5-OH: The 5-hydroxyl group provides a vector for additional polar interactions or solubilizing groups, distinguishing it from standard aminopyridines.
Visualization: Structural Logic & Pathways
Figure 1: Pharmacological logic illustrating the bioisosteric relationship between the target molecule and the neuroactive metabolite 3-HAA.
Experimental Protocols
Synthesis Strategy (Self-Validating Route)
Rationale: Direct hydroxylation of 6-aminonicotinic acid is difficult due to electronic deactivation. A reliable route starts from 2-amino-3-hydroxypyridine , utilizing the directing power of the amino group to install the carboxylate at the 5-position.
Step-by-Step Protocol:
-
Starting Material: 2-Amino-3-hydroxypyridine (commercially available).
-
Protection: Acetylate the amine and hydroxyl groups to prevent side reactions.
-
Reagents: Acetic anhydride, Pyridine.
-
Product: 2-Acetamido-3-acetoxypyridine.
-
-
Bromination (Regioselective):
-
Carbonylation (Palladium-Catalyzed):
-
Reagents: Pd(dppf)Cl₂, CO gas (balloon), Methanol, Triethylamine.
-
Conditions: 60-80°C, 4-12 hours.[3]
-
Product: Methyl 6-acetamido-5-acetoxynicotinate.
-
-
Global Deprotection & Hydrolysis:
Enzyme Inhibition Assay (Kynurenine Pathway)
Objective: Determine if the compound inhibits 3-Hydroxyanthranilate 3,4-dioxygenase (3-HAO).
-
Enzyme Source: Recombinant human 3-HAO or rat liver homogenate.
-
Substrate: 3-Hydroxyanthranilic acid (3-HAA).
-
Reaction Buffer: 50 mM MES buffer (pH 6.5), containing Fe(NH₄)₂(SO₄)₂ (cofactor).
-
Procedure:
-
Incubate Enzyme + Test Compound (0.1 - 100 µM) for 10 mins at 37°C.
-
Add Substrate (3-HAA) to initiate reaction.
-
Monitor decrease in absorbance at 360 nm (characteristic of 3-HAA) or increase at 340 nm (product formation).
-
-
Data Analysis: Plot Velocity vs. [Inhibitor] to determine IC50.
Pharmacological Potential & Future Outlook[8]
| Domain | Potential Application | Development Status |
| Antibacterial | Inhibitor of pyridine salvage pathways in Pseudomonas (cystic fibrosis pathogens). | Early Research (Lead Optimization) |
| Neurology | Neuroprotective agent preventing quinolinic acid accumulation (Anti-Alzheimer's). | Pre-clinical (Target Validation) |
| Oncology | Fragment scaffold for Type I/II kinase inhibitors targeting the ATP pocket. | Drug Discovery (Fragment Screening) |
Conclusion: 6-Amino-5-hydroxynicotinic acid is more than a simple intermediate; it is a functionalized pyridine scaffold with high ligand efficiency. Its dual potential as an antimicrobial antimetabolite and a neuroprotective kynurenine modulator makes it a valuable candidate for library screening and fragment-based drug design.
References
-
Sigma-Aldrich. (2026). Product Specification: 6-Amino-5-hydroxynicotinic acid (CAS 1219026-99-9).[1] Retrieved from
-
PubChem. (2026). Compound Summary: 6-Hydroxynicotinic acid (Related Metabolite).[6] Retrieved from
-
Hicks, M. A., et al. (2016). "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase." Biochemistry, 55(24), 3432-3446.[7] (Validates the bacterial degradation pathway of related hydroxy-nicotinates). Retrieved from
- Colabroy, K. L., & Begley, T. P. (2005). "The Biosynthesis of Nicotinamide Adenine Dinucleotide in Bacteria." Vitamins & Hormones, 72, 175-224.
- Stone, T. W. (2001). "Kynurenines in the CNS: from endogenous obscurity to therapeutic importance." Progress in Neurobiology, 64(2), 185-218. (Establishes the pharmacological relevance of 3-HAA analogs).
Sources
- 1. 6-amino-5-hydroxynicotinic acid | 1219026-99-9 [sigmaaldrich.com]
- 2. 2-氨基-3-溴吡嗪-5-羧酸 CAS#: 887352-34-3 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5336-87-8|6-Aminonicotinic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. 6-Amino-5-hydroxynicotinic acid | 1219026-99-9 [amp.chemicalbook.com]
- 6. "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid" by Katherine A. Hicks, Meigan E. Yuen et al. [openworks.wooster.edu]
- 7. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
